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Compound of Interest

Compound Name: JINJ-47965567

Cat. No.: B608231

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of INJ-47965567, a potent
and selective P2X7 receptor antagonist, as a tool for investigating purinergic signaling. This
document details the compound's mechanism of action, summarizes key quantitative data,
provides detailed experimental protocols for its characterization, and visualizes critical
pathways and workflows.

Core Concepts: Understanding JNJ-47965567 and
Purinergic Signaling

JNJ-47965567 is a centrally permeable, high-affinity, and selective antagonist of the P2X7
receptor, an ATP-gated ion channel.[1][2] The P2X7 receptor is a key component of the
purinergic signaling system, which is involved in a wide array of physiological and
pathophysiological processes, including inflammation, immune responses, and
neurotransmission.[3][4] INJ-47965567's ability to cross the blood-brain barrier makes it a
valuable tool for exploring the role of central P2X7 receptors in the pathophysiology of central
nervous system (CNS) disorders.[1]

Mechanism of Action: INJ-47965567 functions by blocking the P2X7 receptor, thereby
preventing the binding of its endogenous agonist, adenosine triphosphate (ATP). This inhibition
disrupts the downstream signaling cascade that is initiated by P2X7 receptor activation, which
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includes ion flux (Na* and Ca?* influx, K* efflux) and the subsequent release of pro-

inflammatory cytokines, most notably interleukin-1(3 (IL-1).[1][5]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for INJ-

47965567, facilitating a clear comparison of its potency and efficacy across different systems.

Table 1: In Vitro Potency and Affinity of INJ-47965567

Assay Type Species System Value Unit
Radioligand _ _
o ) Human Recombinant 7.9 +£0.07 pKi
Binding (pKi)
Radioligand ) )
o ) Rat Recombinant 8.7 pKi

Binding (pKi)
IL-1P Release

o Human Whole Blood 6.7 £ 0.07 pIC50
Inhibition (pIC50)
IL-1B Release

o Human Monocytes 7.5+ 0.07 pIC50
Inhibition (pIC50)
IL-13 Release ) )

o Rat Microglia 7.1+0.1 pIC50
Inhibition (pIC50)
Calcium Flux _

o Human Recombinant 8.3 pIC50
Inhibition (pIC50)
Calcium Flux )

o Mouse Recombinant 7.5 pIC50
Inhibition (pIC50)
Calcium Flux ]

o Rat Recombinant 7.2 pIC50
Inhibition (pIC50)

Table 2: In Vivo Efficacy of INJ-47965567
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Model Species Dosage Outcome
Bz-ATP Induced IL-1f3 Blockade of IL-1f3
Rat 30 mg/kg
Release release
Amphetamine- Attenuation of
o Rat 30 mg/kg o
Induced Hyperactivity hyperactivity
Neuropathic Pain Modest, but
Rat 30 mg/kg o ]
Model significant, efficacy
Amyotrophic Lateral Delayed disease
] 30 mg/kg (4 )
Sclerosis (ALS) Mouse ) onset and progression
times/week)

SOD1G93A model

in females

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the

characterization of JNJ-47965567.

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity of INJ-47965567 to the P2X7

receptor.

Materials:

e Cell membranes expressing the P2X7 receptor (e.g., from 1321N1 cells)

e Radioligand (e.g., [3H]-A-804598)

e JNJ-47965567

» Binding buffer (e.g., 50 mM Tris-HCI, pH 7.4, containing 0.1% BSA)

e Wash buffer (e.g., ice-cold 50 mM Tris-HCI, pH 7.4)

o Glass fiber filters
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Scintillation fluid

96-well plates

Filtration apparatus

Scintillation counter

Procedure:

Prepare a dilution series of INJ-47965567 in binding buffer.

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically
at its Kd value), and varying concentrations of JNJ-47965567 or vehicle.

To determine non-specific binding, a separate set of wells should contain the membranes,
radioligand, and a high concentration of a known P2X7 antagonist.

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90
minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration
apparatus.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using
a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the Ki value for INJ-47965567 by fitting the data to a one-site competition binding
model using appropriate software.

In Vitro IL-13 Release Assay

This protocol measures the ability of INJ-47965567 to inhibit P2X7-mediated IL-1[3 release
from immune cells.
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Materials:

Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes/microglia
o Cell culture medium (e.g., RPMI-1640)

 Lipopolysaccharide (LPS)

e ATP or Bz-ATP (a potent P2X7 agonist)

e IJNJ-47965567

o ELISA kit for human IL-13

o 96-well cell culture plates

Procedure:

Isolate and culture the immune cells in a 96-well plate.

e Prime the cells with LPS (e.g., 1 pg/mL) for several hours (e.g., 2-4 hours) to induce the
expression of pro-IL-1[.

o Wash the cells to remove the LPS.

e Pre-incubate the cells with various concentrations of INJ-47965567 or vehicle for a specified
time (e.g., 30-60 minutes).

o Stimulate the cells with a P2X7 agonist, such as Bz-ATP (e.g., 50-100 uM), for a short period
(e.g., 30-60 minutes) to induce IL-1p3 release.

o Collect the cell culture supernatant.

e Quantify the concentration of IL-1f3 in the supernatant using a commercial ELISA kit
according to the manufacturer's instructions.

» Calculate the pIC50 value for INJ-47965567 by plotting the percentage of inhibition of IL-13
release against the log concentration of the compound.
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In Vivo Microdialysis for Brain IL-13 Measurement

This protocol describes an in vivo method to assess the ability of INJ-47965567 to block
P2X7-mediated IL-1[3 release in the brain.

Materials:

Male Sprague-Dawley rats

e JNJ-47965567

e Bz-ATP

e Microdialysis probes and pump

« Atrtificial cerebrospinal fluid (aCSF)

o ELISAKit for rat IL-13

 Stereotaxic apparatus

Procedure:

o Surgically implant a microdialysis guide cannula into the desired brain region (e.g., striatum
or hippocampus) of the rats using a stereotaxic apparatus. Allow the animals to recover.

e On the day of the experiment, insert a microdialysis probe through the guide cannula and
perfuse it with aCSF at a slow flow rate (e.g., 1-2 puL/min).

o Collect baseline dialysate samples to establish basal IL-173 levels.

o Administer INJ-47965567 or vehicle systemically (e.g., via subcutaneous or intraperitoneal
injection).

o After a suitable pre-treatment time, locally infuse Bz-ATP through the microdialysis probe to
stimulate P2X7 receptors in the brain.

» Continue to collect dialysate samples at regular intervals.
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e Measure the concentration of IL-1f3 in the collected dialysate samples using a sensitive
ELISA kit.

o Compare the IL-1p levels in the JINJ-47965567-treated group to the vehicle-treated group to
determine the in vivo efficacy of the antagonist.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant
to the study of INJ-47965567.
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P2X7 Receptor Signaling Pathway and Inhibition by JNJ-47965567.
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General Experimental Workflow for Characterizing a P2X7 Antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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